molecular formula C17H21N3O3S B12158670 Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B12158670
M. Wt: 347.4 g/mol
InChI Key: QJAVLMACIIDXCE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring via a propanoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21N3O3S/c1-2-23-17(22)20-11-9-19(10-12-20)16(21)8-7-15-18-13-5-3-4-6-14(13)24-15/h3-6H,2,7-12H2,1H3

InChI Key

QJAVLMACIIDXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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